A Technical Guide to (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule remains elusive in public databases, this guide will delve into the synthesis, chemical properties, and potential applications of the broader class of substituted (phenyl-1,3-oxazol-2-yl)methanamines. By examining closely related analogs, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics. The oxazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, and understanding the nuances of its derivatives is paramount for innovation in the field.[1][2][3]
Introduction to the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a wide array of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[2][4][3] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and pharmacological profiles.[1] Consequently, oxazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, anticancer, antibacterial, and antiviral agents.
The subject of this guide, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, combines the oxazole core with a primary aminomethyl group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position. This specific arrangement of substituents is anticipated to confer unique biological activities, making it an attractive target for synthetic and medicinal chemists.
Physicochemical Properties and Identification
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₂N₂O | Based on chemical structure |
| Molecular Weight | 188.23 g/mol | Calculated from molecular formula |
| CAS Number | Not directly found. | Extensive database search. A related compound, N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, has the CAS number 1031843-28-3.[5] |
| Appearance | Likely a solid at room temperature. | Based on similar substituted oxazoles. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General characteristic of similar organic compounds. |
Synthesis Strategies
The synthesis of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine can be approached through several established methods for oxazole ring formation, followed by the introduction or modification of the aminomethyl group. A plausible and efficient synthetic pathway is outlined below.
Workflow for the Synthesis of Substituted (Phenyl-1,3-oxazol-2-yl)methanamines
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for the synthesis of similar oxazole derivatives.
Step 1: Robinson-Gabriel Synthesis of the Oxazole Ring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1-propanone in a suitable solvent such as glacial acetic acid.
-
Halogenation: To the solution, add a halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise at room temperature to form the α-haloketone intermediate, 2-bromo-1-phenylpropan-1-one. Monitor the reaction by TLC.
-
Cyclocondensation: To the crude α-haloketone, add an amide source for the C2 and N atoms of the oxazole ring. For the target molecule, a protected form of glycinamide (e.g., N-Boc-glycinamide) is a suitable choice to avoid side reactions with the amine.
-
Heating: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected intermediate, tert-butyl (5-methyl-4-phenyl-1,3-oxazol-2-yl)methylcarbamate.
Step 2: Deprotection of the Amine
-
Reaction Setup: Dissolve the purified protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.
-
Stirring: Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extraction and Purification: Extract the free amine with an organic solvent. Dry the organic layer and concentrate to yield the final product, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine. Further purification can be achieved by crystallization or chromatography if necessary.
Reactivity and Further Functionalization
The primary amine of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a key functional handle for further chemical modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Reactions of the Aminomethyl Group
Caption: Key reactions for derivatizing the primary amine.
These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target binding affinity. For instance, acylation or sulfonylation can introduce various substituents that can interact with specific pockets of a biological target.
Potential Applications in Drug Discovery
The oxazole nucleus is a well-established pharmacophore.[1][2][4] The combination of the phenyl and aminomethyl substituents on the 5-methyl-oxazole core suggests several promising avenues for therapeutic applications.
-
Anti-inflammatory Agents: The 2-amino-oxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl group could potentially enhance interactions with cyclooxygenase (COX) enzymes.[6]
-
Anticancer Agents: Substituted oxazoles have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[7]
-
Antimicrobial Agents: The compact and rigid structure of the oxazole ring, coupled with the basic amine, could be favorable for binding to bacterial or fungal targets.
Sourcing and Suppliers
As of early 2026, a direct commercial supplier for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine has not been identified through public chemical databases. However, several suppliers offer structurally related compounds:
| Compound | Supplier(s) | CAS Number |
| N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine | Thermo Scientific | 1031843-28-3[5] |
| (5-methyl-1,3-oxazol-2-yl)methylamine | Sigma-Aldrich | Not specified, but product available.[8] |
| 2-amino-5-methyl-4-phenyl Thiazole (a related thiazole analog) | Cayman Chemical | 30709-67-2[9] |
For researchers requiring the specific title compound, custom synthesis is the most likely route of acquisition.
Conclusion
(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. While direct sourcing information is currently unavailable, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles for the versatile oxazole scaffold. The insights into its potential applications, grounded in the known pharmacology of related compounds, should encourage further investigation by researchers in the field.
References
-
Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]
-
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. National Institutes of Health. [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. ResearchGate. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). National Institutes of Health. [Link]
-
Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
-
Selected bioactive 2‐amino‐oxazole derivatives. ResearchGate. [Link]
-
Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 8. (5-methyl-1,3-oxazol-2-yl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
